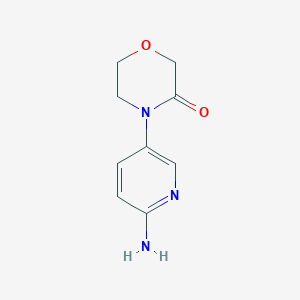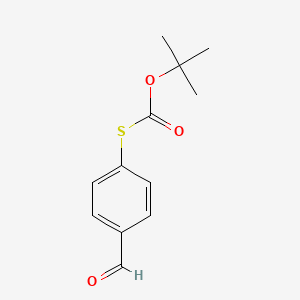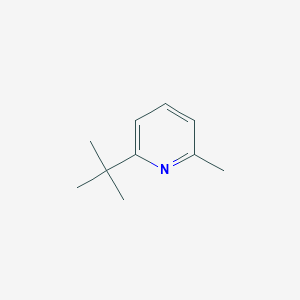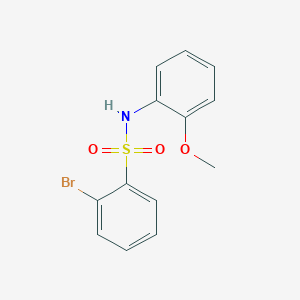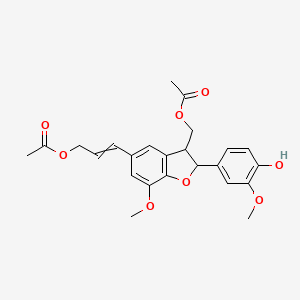![molecular formula C22H30O2 B12434046 2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]propanal](/img/structure/B12434046.png)
2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]propanal is a complex organic compound with a steroidal structure. It is characterized by its multi-ring system and the presence of functional groups such as ketones and aldehydes. This compound is of significant interest in the fields of organic chemistry and biochemistry due to its structural complexity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]propanal typically involves multiple steps, starting from simpler steroidal precursors One common approach is the oxidation of a steroidal alcohol to form the corresponding ketone, followed by a series of ring-closing reactions to form the cyclopenta[a]phenanthrene structure
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar multi-step processes. The key to efficient industrial production is optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reaction monitoring can also be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The ketone and aldehyde groups can be reduced to form alcohols.
Substitution: Functional groups on the steroidal rings can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary and secondary alcohols.
Substitution: Formation of various substituted steroidal derivatives.
科学的研究の応用
2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]propanal has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and anti-cancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of hormonal disorders.
Industry: Utilized in the synthesis of other complex steroidal compounds and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]propanal involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s steroidal structure allows it to bind to steroid hormone receptors, modulating their activity and influencing various biological pathways. Additionally, its functional groups can participate in redox reactions, affecting cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
Testosterone: A naturally occurring steroid hormone with a similar multi-ring structure.
Cortisol: Another steroid hormone with anti-inflammatory properties.
Estradiol: A steroidal estrogen with a similar core structure but different functional groups.
Uniqueness
2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]propanal is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. Its structural complexity and potential biological activities make it a valuable compound for research and industrial applications.
特性
分子式 |
C22H30O2 |
|---|---|
分子量 |
326.5 g/mol |
IUPAC名 |
2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]propanal |
InChI |
InChI=1S/C22H30O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h8,10,12-14,17-20H,4-7,9,11H2,1-3H3/t14?,17-,18+,19-,20-,21-,22+/m0/s1 |
InChIキー |
LPQTVWXHLFRUNM-ZRFCQXGJSA-N |
異性体SMILES |
CC(C=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C |
正規SMILES |
CC(C=O)C1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


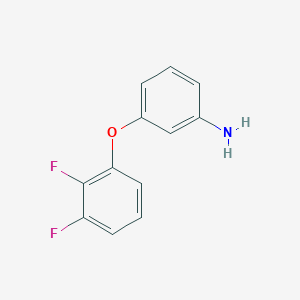

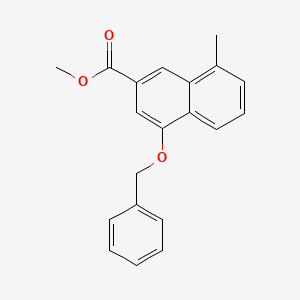
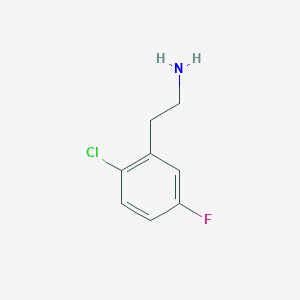
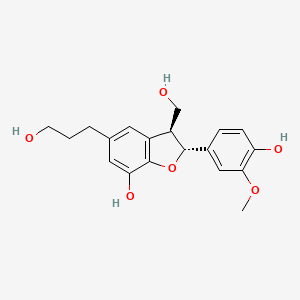
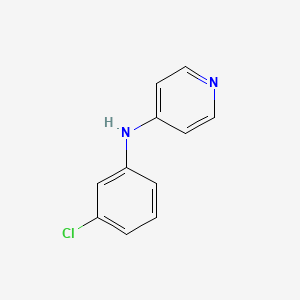
![N-[8-(Prop-2-enamido)octyl]prop-2-enamide](/img/structure/B12434002.png)
![4-Oxo-4-[4-(phenylsulfonyl)-1-piperazinyl]-2-butenoic acid](/img/structure/B12434008.png)
